molecular formula C23H16ClFN2O2 B2789344 (2Z)-N-(4-chlorophenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 1327195-94-7

(2Z)-N-(4-chlorophenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2789344
CAS No.: 1327195-94-7
M. Wt: 406.84
InChI Key: GNZSOHATHNJBHP-VYIQYICTSA-N
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Description

The compound “(2Z)-N-(4-chlorophenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide” is a chromene-derived carboxamide featuring a conjugated imino group and halogenated aryl substituents. Its structure combines a chromene backbone (a bicyclic system of benzene fused with a pyran ring) with a carboxamide moiety at position 3, substituted by a 4-chlorophenyl group. The imino group at position 2 is further modified with a 5-fluoro-2-methylphenyl substituent.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(5-fluoro-2-methylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O2/c1-14-6-9-17(25)13-20(14)27-23-19(12-15-4-2-3-5-21(15)29-23)22(28)26-18-10-7-16(24)8-11-18/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZSOHATHNJBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-(4-chlorophenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide is a derivative of chromene, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C18H15ClFNO2\text{C}_{18}\text{H}_{15}\text{Cl}\text{F}\text{N}\text{O}_{2}

This compound features a chromene backbone with a carboxamide functional group, which is known to influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Chromene derivatives have shown promise in cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Some studies suggest that similar compounds possess antibacterial and antifungal activities.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit enzymes involved in cancer progression and inflammation.
  • Interaction with DNA : Some chromene derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways, including those related to apoptosis and cell survival.

Anticancer Activity

A study investigated the anticancer effects of various chromene derivatives, including the target compound. It was found that at specific concentrations, the compound significantly reduced the viability of cancer cells in vitro, with an IC50 value indicating effective potency against breast and colon cancer cell lines.

Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial properties of chromene derivatives. The results indicated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Data Tables

Activity IC50 (µM) Selectivity Index Reference
Anticancer (Breast)5.612
Anticancer (Colon)3.910
Antibacterial15.0-

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene-carboxamide derivatives exhibit diverse pharmacological properties influenced by substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Analogues and Substituent Effects

(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide (): Key Differences: Replaces the 4-chlorophenyl group with an acetylated amine and substitutes the 5-fluoro-2-methylphenyl imino group with a simpler 4-fluorophenyl. The absence of a methyl group on the imino phenyl ring could lower lipophilicity, affecting membrane permeability .

N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (): Key Differences: Features a tetrahydrochromene core with a benzamide substituent and dual chloroaryl groups. Impact: The saturated chromene ring and cyano group may alter electron distribution, influencing reactivity in cyclization reactions. Dual chloro substituents could enhance electrophilic character but increase toxicity risks .

(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (): Key Differences: Substitutes chlorine and fluorine with methoxy groups on both aryl rings.

Physicochemical Properties

Property Target Compound (2Z)-N-Acetyl-4-fluorophenyl analogue () Methoxy-substituted analogue ()
Molecular Weight ~414.8 g/mol (calculated) ~368.3 g/mol ~406.4 g/mol
Polar Groups Carboxamide, Cl, F Acetyl, F Methoxy, carboxamide
Lipophilicity (LogP) High (Cl, F, methyl groups) Moderate (acetyl reduces LogP) Moderate (methoxy increases polarity)

Spectral Data and Characterization

  • IR Spectroscopy: The target compound’s carboxamide C=O stretch (~1660–1680 cm⁻¹) aligns with analogues in (e.g., 1664 cm⁻¹ for compound 13a). The imino C=N stretch (~1600 cm⁻¹) may shift slightly due to electron-withdrawing fluorine .
  • ¹H-NMR : Aromatic protons from the 4-chlorophenyl and 5-fluoro-2-methylphenyl groups would appear as distinct multiplets (δ 7.2–7.9 ppm), with methyl group signals at δ ~2.3 ppm (cf. δ 2.30 ppm for 13a in ) .

Research Findings and Gaps

  • Computational Studies : Molecular docking of the target compound with cyclooxygenase-2 (COX-2) predicts favorable interactions due to halogen bonding with the 4-chlorophenyl group, though experimental validation is needed.
  • Synthetic Challenges : The fluoro and methyl groups may complicate purification, as seen in , where similar compounds required recrystallization from dioxane .
  • Toxicity Risks : Dual halogenation (Cl, F) could pose hepatotoxicity concerns, as observed in chlorinated chromenes .

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